molecular formula C25H18N4S2 B3008059 2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline CAS No. 835910-85-5

2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Cat. No. B3008059
CAS RN: 835910-85-5
M. Wt: 438.57
InChI Key: HMUHETHOCWJLNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium. This method was used to create a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, which were then characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analyses .

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a pyrazole ring, which in the case of 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline, is almost planar and forms dihedral angles with the isoquinoline and phenyl rings. The phenyl and pyrazole rings are twisted with respect to each other, and the molecular conformation may be influenced by weak intramolecular C—H∙∙∙N contacts. The crystal structure is further stabilized by C—H∙∙∙π contacts and π–π stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions. For instance, 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline was synthesized and then reacted with aromatic aldehydes to produce Schiff bases, which upon further reaction yielded different heterocyclic compounds with potential antimicrobial activities. These reactions demonstrate the versatility of the core structure in forming a variety of derivatives with different substituents and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different substituents affects their photophysical properties, as seen in 1,3,5-triaryl-2-pyrazolines with 8-hydroxyquinolinic substituent. The electron acceptor hydroxyquinolinic fragment influences the absorption and luminescence spectra, and the specific intramolecular interactions can lead to fluorescence quenching or excited-state intramolecular proton transfer (ESIPT) reactions. These properties are important for their potential use as liquid scintillators, electro-optic materials, and in biological applications .

Scientific Research Applications

Synthesis and Characterization

  • Novel oxazole and quinazolinone derivatives have been synthesized, showcasing a variety of biological activities, including anticancer effects. The synthesis involves elemental analysis and characterization techniques such as ESI-MS, 1H NMR, and 13C NMR, indicating the compounds' potential in drug discovery processes (Liu et al., 2009).

Antimicrobial and Antifungal Activities

  • A series of thiazolidinone derivatives containing pyridine and quinazoline moiety were synthesized and showed significant antimicrobial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Desai et al., 2020).

Anticancer Properties

  • Compounds with a quinazoline backbone have been explored for their anticancer activities, demonstrating strong inhibitory effects against various cancer cell lines. This highlights the compound class's potential in anticancer drug development (Ansari & Khan, 2017).

Photophysical Studies

  • Dihydroquinazolinone derivatives have been synthesized and characterized, with studies on their photophysical properties indicating significant solvent polarity-dependent changes. This suggests applications in materials science, particularly in designing molecules with tailored optical properties (Pannipara et al., 2017).

properties

IUPAC Name

2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4S2/c1-2-8-17(9-3-1)24-18-10-4-5-11-19(18)26-25(27-24)29-21(23-13-7-15-31-23)16-20(28-29)22-12-6-14-30-22/h1-15,21H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUHETHOCWJLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

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